4-(Azetidinomethyl) benzophenone

描述

Significance of Benzophenone (B1666685) Scaffolds in Modern Organic and Medicinal Chemistry

The benzophenone scaffold, characterized by a diaryl ketone framework, is a ubiquitous and highly valued structure in the fields of organic and medicinal chemistry. nih.govnih.gov This importance stems from its presence in numerous naturally occurring molecules, particularly from fungi and higher plants, which exhibit a wide array of biological activities. nih.govrsc.org Natural benzophenones are known for their structural diversity and bioactivity, including antifungal, antimicrobial, antioxidant, and antiviral properties. nih.gov

In medicinal chemistry, the benzophenone core is a crucial scaffold found in many pharmaceuticals and natural products. researchgate.netrsc.org Its derivatives have demonstrated a broad spectrum of pharmacological effects, such as anticancer, anti-inflammatory, antimalarial, and anti-HIV activities. nih.govrsc.orgnih.gov The biological properties of these molecules can be finely tuned based on the substitution pattern on their aryl rings. nih.gov For instance, certain synthetic benzophenone derivatives act as non-nucleoside reverse transcriptase inhibitors, showing efficacy against the human immunodeficiency virus (HIV). rsc.org Marketed drugs like ketoprofen, fenofibrate, and tolcapone (B1682975) incorporate the benzophenone motif. rsc.org

Beyond pharmaceuticals, benzophenones are significant in materials science and photochemistry. They are widely used as photoinitiators in polymerization processes and as ingredients in perfumes. nih.govresearchgate.net Due to their ability to absorb UV light, they are approved for use in sunscreen formulations to protect against sun damage. rsc.org The versatility of the benzophenone structure as a synthetic building block allows chemists to create extensive libraries of novel compounds for drug discovery and development. nih.govrsc.org

Role of Nitrogen Heterocycles in Enhancing Molecular Functionality: The Azetidine (B1206935) Moiety

Nitrogen-containing heterocycles are fundamental components in modern drug design and discovery, with statistics indicating that over 85% of all biologically active compounds contain a heterocyclic scaffold, most often incorporating nitrogen. rsc.org An analysis of the FDA database revealed that approximately 60% of unique small-molecule drugs feature a nitrogen-based heterocycle. rsc.orgnih.gov This prevalence is attributed to their metabolic stability and, crucially, the ability of the nitrogen atoms to form hydrogen bonds with biological targets such as enzymes and nucleic acids, which is a key mechanism for the anti-cancer activity of many such agents. nih.govnih.govmdpi.com These scaffolds are present in a vast range of molecules, from alkaloids and vitamins to synthetic drugs like diazepam and isoniazid. rsc.orgmdpi.com

Among the various nitrogen heterocycles, the azetidine ring, a four-membered saturated heterocycle, has emerged as a valuable scaffold in medicinal chemistry. nih.gov Although historically considered challenging to synthesize, recent advancements have made them more accessible. nih.govrsc.org The reactivity of azetidines is influenced by significant ring strain (approximately 25.4 kcal/mol), which is intermediate between the highly reactive aziridines and the more stable pyrrolidines. rsc.org This unique characteristic provides a balance of stability for handling and controlled reactivity for chemical modification. rsc.orgrsc.org

The incorporation of an azetidine moiety into a molecule can confer desirable properties. Its rigid structure helps to limit conformational flexibility, which can lead to higher binding affinity with biological targets by reducing the entropic penalty upon binding. enamine.net Azetidine-containing compounds have demonstrated a diverse range of pharmacological activities, including antibacterial, anti-inflammatory, and antidiabetic effects. nih.gov Notable drugs containing this moiety include the antihypertensive calcium channel blocker Azelnidipine. enamine.net

Overview of 4-(Azetidinomethyl)benzophenone within the Scope of Substituted Benzophenones

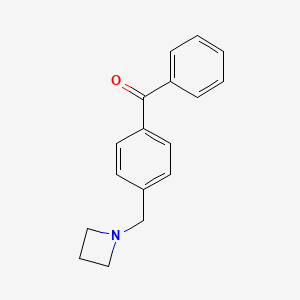

4-(Azetidinomethyl)benzophenone is a specific derivative within the broad class of substituted benzophenones. It integrates the core benzophenone structure, known for its photochemical properties and as a pharmacophore, with a 4-membered azetidine ring attached via a methyl group at the para-position of one of the phenyl rings. This combination merges the established functionalities of both the benzophenone scaffold and the azetidine heterocycle.

The synthesis of 4-(Azetidinomethyl)benzophenone typically involves a two-step process. The first step is the chloromethylation of benzophenone at the para position. This is followed by a nucleophilic substitution reaction where the chlorine atom of the newly formed 4-(chloromethyl)benzophenone (B15526) is displaced by azetidine to yield the final product.

Data Tables

Table 1: Properties of Key Scaffolds

| Scaffold | Key Characteristics | Common Applications |

| Benzophenone | Diaryl ketone structure, UV absorption, photo-reactivity | Photoinitiators, UV filters, core for medicinal compounds nih.govrsc.orgresearchgate.net |

| Azetidine | 4-membered nitrogen heterocycle, ring strain, conformational rigidity | Medicinal chemistry scaffold, building block in organic synthesis nih.govrsc.orgenamine.net |

Table 2: Biological Activities of Parent Scaffolds

| Scaffold | Associated Biological Activities |

| Benzophenone Derivatives | Anticancer, anti-inflammatory, antiviral, antimicrobial, antifungal nih.govnih.govrsc.org |

| Azetidine Derivatives | Antibacterial, antimalarial, antidiabetic, anti-inflammatory, anticancer nih.gov |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

[4-(azetidin-1-ylmethyl)phenyl]-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO/c19-17(15-5-2-1-3-6-15)16-9-7-14(8-10-16)13-18-11-4-12-18/h1-3,5-10H,4,11-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJGIVLHWLJLPPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1)CC2=CC=C(C=C2)C(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00642782 | |

| Record name | {4-[(Azetidin-1-yl)methyl]phenyl}(phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00642782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898777-22-5 | |

| Record name | {4-[(Azetidin-1-yl)methyl]phenyl}(phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00642782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 4 Azetidinomethyl Benzophenone and Analogues

Strategies for Benzophenone (B1666685) Core Formation

The diaryl ketone motif of benzophenone can be constructed through several reliable methods, with Friedel-Crafts acylation being the most prominent. However, alternative routes offer advantages in terms of substrate scope and reaction conditions.

Friedel-Crafts Acylation Approaches

The Friedel-Crafts acylation is a classic and widely used method for the synthesis of aryl ketones. nih.gov In the context of 4-(azetidinomethyl)benzophenone, this would typically involve the reaction of a substituted benzene (B151609) ring with benzoyl chloride in the presence of a Lewis acid catalyst.

A general representation of this reaction is the acylation of a monosubstituted benzene. For instance, the reaction of toluene (B28343) with benzoyl chloride, catalyzed by aluminum chloride (AlCl₃), primarily yields 4-methylbenzophenone (B132839). nih.gov This highlights the directing effect of the substituent on the aromatic ring.

Table 1: Catalysts and Conditions for Friedel-Crafts Acylation

| Catalyst | Aromatic Substrate | Acylating Agent | Conditions | Typical Yield | Reference(s) |

| AlCl₃ | Toluene | Benzoyl Chloride | Toluene, rt, 4h | Good | nih.gov |

| FeCl₃ | Activated Benzenes | Benzoyl Chloride | Reflux | Moderate to Good | nih.gov |

| CrO₃/H₂SO₄ | 4-Methyl-diphenylmethane | Acetic Acid | 100°C, 6h | Good | nih.gov |

It is important to note that the direct Friedel-Crafts acylation of a benzene ring already bearing an azetidinomethyl group is generally not feasible. The basic nitrogen atom of the azetidine (B1206935) moiety would readily complex with the Lewis acid catalyst, deactivating it and preventing the desired acylation from occurring. Therefore, the benzophenone core is typically formed prior to the introduction of the azetidine ring.

Alternative Synthetic Routes for Diaryl Ketones

Beyond Friedel-Crafts reactions, other methods provide valuable alternatives for constructing the benzophenone core, particularly for substrates that are incompatible with strong Lewis acids.

One such method is the Fries rearrangement , where a phenyl benzoate (B1203000) is rearranged to a hydroxybenzophenone in the presence of a Lewis acid. mdpi.com This can be a useful strategy for producing substituted benzophenones that can be further modified.

Another approach involves the oxidation of diarylmethanols . For example, 4-methoxy-phenyl diphenyl methanol (B129727) can be synthesized and subsequently converted to the corresponding benzophenone derivative. google.com This two-step process offers a way to build the carbon skeleton before the final oxidation to the ketone.

Installation of the Azetidinomethyl Moiety

The introduction of the four-membered azetidine ring onto the benzophenone scaffold is a critical step in the synthesis of the target molecule. This is typically achieved through nucleophilic substitution or reductive amination.

Nucleophilic Substitution Reactions in Azetidine Derivatization

Azetidine, being a secondary amine, can act as a nucleophile to displace a leaving group on a suitable electrophile. A plausible route to 4-(azetidinomethyl)benzophenone involves the reaction of azetidine with a 4-(halomethyl)benzophenone, such as 4-(bromomethyl)benzophenone.

This reaction follows a standard SN2 mechanism, where the nitrogen atom of azetidine attacks the benzylic carbon, displacing the halide ion. The use of a non-nucleophilic base is often employed to scavenge the hydrogen halide produced during the reaction.

Functionalization of Precursor Benzophenones for Azetidinomethyl Linkage

An alternative and often highly efficient method for forging the C-N bond is reductive amination . This two-step, one-pot process involves the initial formation of an iminium ion from the reaction of an aldehyde or ketone with a secondary amine, followed by its reduction to the corresponding amine.

In the synthesis of 4-(azetidinomethyl)benzophenone, this would entail the reaction of 4-formylbenzophenone with azetidine, followed by reduction with a suitable reducing agent such as sodium triacetoxyborohydride (B8407120) (STAB) or sodium cyanoborohydride (NaBH₃CN). researchgate.netnih.govresearchgate.net

Table 2: Potential Reductive Amination for 4-(Azetidinomethyl)benzophenone Synthesis

| Carbonyl Substrate | Amine | Reducing Agent | Solvent | Potential Product | Reference(s) for Methodology |

| 4-Formylbenzophenone | Azetidine | Sodium Triacetoxyborohydride | Dichloroethane (DCE) | 4-(Azetidinomethyl)benzophenone | researchgate.netnih.gov |

| 4-Formylbenzophenone | Azetidine | Sodium Cyanoborohydride | Methanol | 4-(Azetidinomethyl)benzophenone | researchgate.netresearchgate.net |

This method is particularly advantageous due to its mild reaction conditions and high functional group tolerance.

Targeted Functionalization and Derivatization of the 4-(Azetidinomethyl)benzophenone Scaffold

Once the 4-(azetidinomethyl)benzophenone scaffold is assembled, it can be further modified to generate a library of analogues. Functionalization can be directed at several positions:

The Benzophenone Rings: Electrophilic aromatic substitution reactions, such as nitration or halogenation, can introduce substituents onto either of the phenyl rings. The directing effects of the existing carbonyl and azetidinomethyl groups would influence the position of substitution. It is important to consider that the reaction conditions for such transformations must be compatible with the azetidine ring, which can be sensitive to strong acids.

The Azetidine Ring: The nitrogen atom of the azetidine can be quaternized by reaction with alkyl halides to form azetidinium salts. Furthermore, if the azetidine ring itself contains functional groups, these can be manipulated. For instance, a hydroxyl group on the azetidine ring could be acylated or etherified. nih.govfrontiersin.orgfrontiersin.org

The Carbonyl Group: The ketone functionality can undergo various reactions, such as reduction to the corresponding alcohol (a benzhydrol derivative) or conversion to an oxime or hydrazone.

The specific derivatization strategy would be guided by the desired properties of the final compound.

Strategies for Introducing Additional Substituents (e.g., Halogens, Trifluoromethyl, Methoxy (B1213986), Alkyl Groups)

The introduction of various substituents onto the benzophenone scaffold is a key strategy for modifying the properties of the final compound. These modifications are typically performed on a precursor molecule, such as a substituted 4-hydroxybenzophenone (B119663) or a related intermediate, before the attachment or formation of the azetidine ring.

Common synthetic strategies include:

Friedel-Crafts Acylation: This is a fundamental method for constructing the benzophenone skeleton itself. A substituted benzene can be acylated with a substituted benzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). mdpi.comnih.gov This allows for the incorporation of substituents on either aromatic ring from the start.

Nucleophilic Aromatic Substitution: Halogenated benzophenones can serve as precursors for introducing other groups. For instance, a fluorine atom can be displaced by nucleophiles like methoxide (B1231860) to install a methoxy group.

Oxidation of Alkyl Groups: An existing alkyl group, such as a methyl group on the benzophenone core, can be oxidized to a carboxylic acid. For example, 4-methylbenzophenone can be oxidized using chromium trioxide (CrO₃) in acetic acid to produce 4-benzoylbenzoic acid. mdpi.com

Electrophilic Halogenation: Direct halogenation of the benzophenone rings can be achieved using reagents like bromine in acetic acid, which can introduce bromine atoms onto activated positions of the aromatic rings. nih.gov

Etherification of Hydroxybenzophenones: A common precursor, 4-hydroxybenzophenone, can be readily etherified. researchgate.netnih.gov Reaction with various alkyl or aryl halides in the presence of a base (e.g., potassium carbonate) and a phase-transfer catalyst (e.g., tetrabutylammonium (B224687) bromide) yields a diverse range of ether derivatives. nih.gov This method is effective for introducing simple alkyl chains, as well as more complex substituted aryl groups. nih.govnih.govsemanticscholar.org

The choice of strategy depends on the desired substituent and its position on the benzophenone core. These methods provide a versatile toolkit for creating a library of analogues with systematically varied electronic and steric properties.

Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) with 4-(Azidomethyl)benzophenone

The Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC) is a highly efficient and widely used "click chemistry" reaction for synthesizing 1,4-disubstituted 1,2,3-triazoles. nih.govwikipedia.org This reaction offers a robust method for creating analogues of 4-(azetidinomethyl)benzophenone where the azetidine ring is replaced by a triazole ring, linking the benzophenone moiety to another molecular fragment.

The synthesis begins with a 4-(azidomethyl)benzophenone precursor. This key intermediate is then reacted with a variety of terminal alkynes in the presence of a copper(I) catalyst. The copper(I) species is typically generated in situ from copper(II) sulfate (B86663) (CuSO₄·5H₂O) and a reducing agent like sodium ascorbate. researchgate.netbeilstein-journals.org The reaction proceeds under mild conditions, often in a mixture of solvents like ethanol (B145695) and water, and is known for its high yields and specificity, exclusively producing the 1,4-regioisomer. nih.govresearchgate.net

A series of novel benzophenone-derived 1,2,3-triazoles has been synthesized using this methodology, reacting 4-(azidomethyl)benzophenone with various commercial and synthetic alkynes. researchgate.net

Table 1: Synthesis of Benzophenone-Derived 1,2,3-Triazoles via CuAAC

| Entry | Alkyne Reactant | Resulting Product | Yield |

|---|---|---|---|

| 1 | Phenylacetylene | 1-((4-benzoylphenyl)methyl)-4-phenyl-1H-1,2,3-triazole | Good |

| 2 | Propargyl alcohol | (1-((4-benzoylphenyl)methyl)-1H-1,2,3-triazol-4-yl)methanol | Good |

| 3 | 1-Heptyne | 1-((4-benzoylphenyl)methyl)-4-pentyl-1H-1,2,3-triazole | Good |

This table is illustrative, based on findings that a series of such compounds (3a-j) were synthesized in good yields. researchgate.net

The CuAAC reaction is compatible with a wide array of functional groups, making it a powerful tool for linking the benzophenone unit to carbohydrates, peptides, and other complex molecules. nih.govbohrium.com

Synthesis of Novel Azetidinone-Fused Benzophenone Derivatives

Azetidinones, also known as β-lactams, are four-membered cyclic amides famous for their role in antibiotics like penicillin. wikipedia.org The synthesis of novel derivatives where an azetidinone ring is fused to a benzophenone moiety creates a hybrid structure of significant interest.

A multi-step synthesis for a series of novel benzophenone-fused azetidinone derivatives has been successfully developed. mdpi.comnih.gov The general pathway involves several key transformations:

Fries Rearrangement: The synthesis often starts with substituted phenyl benzoates, which undergo a Fries rearrangement using a catalyst like anhydrous aluminum chloride to produce substituted 4-hydroxybenzophenones. mdpi.com

Etherification: The resulting hydroxybenzophenone is then reacted with ethyl chloroacetate (B1199739) to form an ethyl 2-(4-benzoylphenoxy)acetate intermediate. mdpi.com

Hydrazide Formation: This ester is subsequently treated with hydrazine (B178648) hydrate (B1144303) to yield the corresponding aceto hydrazide. mdpi.com

Schiff Base Formation: The hydrazide is condensed with various substituted aldehydes to form Schiff bases (N-benzylidene acetohydrazides). mdpi.com

[2+2] Cycloaddition (Staudinger Reaction): The final and crucial step is the cyclization of the Schiff base with an acetyl chloride derivative (e.g., chloroacetyl chloride) in the presence of a base like triethylamine. mdpi.comresearchgate.net This [2+2] cycloaddition, a Staudinger-type reaction, forms the 2-azetidinone (β-lactam) ring, yielding the final fused product. wikipedia.orgnih.gov

This synthetic sequence allows for the creation of a diverse library of 2-(4-benzoyl-2-methyl-phenoxy)-N-(3-chloro-2-oxo-4-phenyl-azetidin-1-yl)-acetamide analogues, with variability introduced through the choice of starting benzoyl chloride and the aromatic aldehyde used for the Schiff base formation. mdpi.comnih.gov

Table 2: General Synthetic Pathway for Azetidinone-Fused Benzophenones

| Step | Reaction | Key Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | Benzoylation | o-cresol, Benzoyl chloride | Phenyl benzoate analogue |

| 2 | Fries Rearrangement | Anhydrous AlCl₃ | 4-Hydroxybenzophenone analogue |

| 3 | Etherification | Ethyl chloroacetate, K₂CO₃ | Ethyl (4-benzoylphenoxy)acetate |

| 4 | Hydrazinolysis | Hydrazine hydrate | (4-Benzoylphenoxy)acetohydrazide |

| 5 | Condensation | Substituted aldehyde | Schiff Base |

This table summarizes the multi-step process described in the literature. mdpi.comnih.gov

Optimization of Reaction Conditions and Yields in the Synthesis of 4-(Azetidinomethyl)benzophenone Derivatives

Optimizing reaction conditions is critical for maximizing product yields, minimizing reaction times, and ensuring process efficiency and sustainability. For the synthesis of 4-(azetidinomethyl)benzophenone derivatives, optimization efforts would focus on key steps such as the formation of the azetidine ring or the coupling reactions used to introduce substituents.

General strategies for optimization, drawn from analogous chemical syntheses, include the systematic variation of several parameters: semanticscholar.org

Solvent: The choice of solvent can significantly impact reactant solubility, reaction rate, and even product selectivity. A screening of different solvents (e.g., THF, Dioxane, DMF, Acetonitrile) is a common starting point. researchgate.netscielo.br

Base: For reactions requiring a base, such as the Staudinger cycloaddition to form an azetidinone ring, the nature and strength of the base (e.g., triethylamine, potassium carbonate, sodium hydride) can drastically affect the yield. researchgate.net

Catalyst: In catalyzed reactions like CuAAC or Friedel-Crafts acylation, the choice and loading of the catalyst are paramount. For CuAAC, different copper sources (CuI, CuSO₄) and ligands can be tested to improve efficiency. beilstein-journals.orgmdpi.com

Temperature: Reaction temperature directly influences the reaction rate. While higher temperatures can speed up reactions, they may also lead to the formation of undesired by-products. An optimal temperature profile must be determined experimentally. researchgate.netresearchgate.net

Reaction Time: Monitoring the reaction over time (e.g., by TLC or HPLC) is essential to determine the point of maximum yield before side reactions or product degradation become significant. scielo.br

Table 3: Illustrative Optimization of a Synthetic Step

| Entry | Parameter Varied | Condition | Yield (%) |

|---|---|---|---|

| 1 | Base | Triethylamine | 65 |

| 2 | Base | Potassium Carbonate | 39 |

| 3 | Base | Sodium Hydride | 80 |

| 4 | Solvent (with NaH) | Toluene | 75 |

| 5 | Solvent (with NaH) | THF | 80 |

| 6 | Solvent (with NaH) | DMF | 72 |

| 7 | Temperature (in THF) | Room Temperature | 45 |

| 8 | Temperature (in THF) | 65 °C (Reflux) | 80 |

This is a hypothetical data table based on general optimization principles found in the literature, demonstrating how systematic variation of conditions can improve reaction outcomes. researchgate.netresearchgate.net

Modern approaches may also employ high-throughput experimentation and machine learning algorithms to more rapidly explore the multi-dimensional parameter space and identify optimal conditions. semanticscholar.orgnih.gov

Advanced Spectroscopic and Computational Characterization of 4 Azetidinomethyl Benzophenone

High-Resolution Spectroscopic Analysis Techniques

High-resolution spectroscopic techniques are indispensable for the precise determination of the molecular structure and properties of chemical compounds. These methods provide detailed information about the connectivity of atoms, the elemental composition, and the nature of chemical bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for determining the structure of organic molecules in solution. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of 4-(Azetidinomethyl)benzophenone, distinct signals are expected for the protons of the azetidine (B1206935) ring, the methylene (B1212753) bridge, and the two phenyl rings. The aromatic protons would typically appear in the downfield region (δ 7.0-8.0 ppm), with the protons on the substituted phenyl ring showing potentially different chemical shifts and coupling patterns compared to the unsubstituted phenyl ring due to the electronic influence of the azetidinomethyl group. The methylene protons of the linker would likely appear as a singlet around δ 3.5-4.0 ppm. The protons of the four-membered azetidine ring are expected to show complex splitting patterns in the upfield region of the spectrum.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Key signals would include the carbonyl carbon of the benzophenone (B1666685) moiety, typically found in the highly deshielded region (around δ 195-200 ppm). The aromatic carbons would resonate in the δ 120-140 ppm range, with the carbon attached to the azetidinomethyl group showing a specific chemical shift. The methylene carbon and the carbons of the azetidine ring would appear in the more shielded, aliphatic region of the spectrum. Analysis of related benzophenone azine compounds has shown that the chemical shifts of the Cipso atoms of the phenyl rings can be stereospecific. nist.gov

Predicted NMR Data for 4-(Azetidinomethyl)benzophenone

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carbonyl Carbon | - | ~196 |

| Aromatic Protons | 7.3 - 7.8 | 128 - 138 |

| Methylene Protons (-CH₂-) | ~3.6 | ~60 |

| Azetidine Protons | 2.0 - 3.2 | ~20, ~55 |

Note: The data in this table is predictive and based on the analysis of similar benzophenone derivatives and general NMR principles. bldpharm.comaablocks.comresearchgate.netrsc.org

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a crucial technique used to determine the empirical formula of a compound by measuring the percentage composition of its constituent elements. For 4-(Azetidinomethyl)benzophenone, with a molecular formula of C₁₇H₁₇NO, the theoretical elemental composition can be calculated. Experimental determination of these percentages would serve to confirm the purity and empirical formula of a synthesized sample.

Theoretical Elemental Composition of C₁₇H₁₇NO

| Element | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |

| Carbon (C) | 12.01 | 17 | 204.17 | 81.24 |

| Hydrogen (H) | 1.01 | 17 | 17.17 | 6.84 |

| Nitrogen (N) | 14.01 | 1 | 14.01 | 5.58 |

| Oxygen (O) | 16.00 | 1 | 16.00 | 6.37 |

| Total | 251.35 | 100.00 |

Note: This table presents the theoretical elemental composition calculated from the molecular formula.

Ultraviolet-Visible (UV/Vis) and Infrared (IR) Spectroscopy for Electronic and Vibrational Properties

UV/Vis and IR spectroscopy provide insights into the electronic transitions and vibrational modes of a molecule, respectively.

UV/Vis Spectroscopy: The UV/Vis spectrum of benzophenone and its derivatives is characterized by distinct absorption bands. semanticscholar.org Benzophenone itself typically exhibits two main absorption bands. semanticscholar.org The introduction of an azetidinomethyl group is expected to cause a shift in the absorption maxima (λ_max), likely a bathochromic (red) shift, due to the auxochromic effect of the nitrogen atom's lone pair of electrons extending the conjugation of the system. The strongest absorption for benzophenone is observed in the UV-C region with a peak at 254 nm. mdpi.com Substituted benzophenones can show absorption at higher wavelengths. chemenu.com

Infrared (IR) Spectroscopy: The IR spectrum reveals the functional groups present in a molecule through their characteristic vibrational frequencies. For 4-(Azetidinomethyl)benzophenone, key absorption bands would include a strong C=O stretching vibration for the ketone group, typically in the range of 1640-1670 cm⁻¹. synblock.comepa.gov Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while C-C stretching vibrations within the aromatic rings would appear in the 1400-1600 cm⁻¹ region. nih.govrsc.orgrsc.org The C-N stretching of the azetidine ring would also produce a characteristic band.

Characteristic IR Absorption Bands for 4-(Azetidinomethyl)benzophenone

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C=O | Stretching | ~1660 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| C-N | Stretching | 1180 - 1360 |

| Aliphatic C-H | Stretching | 2850 - 2960 |

Note: This table is based on typical IR frequencies for the respective functional groups and data from related benzophenone compounds. nih.govrsc.orgrsc.orgbldpharm.com

Theoretical and Computational Chemistry Approaches

Theoretical and computational methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of molecules, complementing experimental data.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Profiling

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular properties such as geometries, vibrational frequencies, and electronic properties. bldpharm.combldpharm.com DFT calculations can provide a detailed understanding of the electron distribution and reactivity of 4-(Azetidinomethyl)benzophenone.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in determining the chemical reactivity and electronic properties of a molecule. synblock.com The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's kinetic stability and reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more reactive and can be more easily excited. For benzophenone derivatives, the nature and position of substituents can significantly influence the energies of the HOMO and LUMO and thus the HOMO-LUMO gap. synblock.com Theoretical calculations on various benzophenone derivatives have shown that electron-donating groups tend to increase the HOMO energy level, leading to a smaller energy gap and a red shift in the UV/Vis absorption spectrum. The azetidinomethyl group, being an electron-donating group, is expected to raise the HOMO energy of 4-(Azetidinomethyl)benzophenone.

Predicted Frontier Orbital Properties for Benzophenone Derivatives

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Benzophenone (Theoretical) | -6.5 to -7.0 | -1.5 to -2.0 | 4.5 to 5.0 |

| Substituted Benzophenone (Example) | -6.0 to -6.5 | -1.8 to -2.2 | 3.8 to 4.7 |

Note: This table provides a range of predicted values based on DFT calculations for benzophenone and its substituted derivatives found in the literature. synblock.com The specific values for 4-(Azetidinomethyl)benzophenone would require dedicated computational analysis.

The analysis of the HOMO and LUMO electron density distribution can reveal the most probable sites for electrophilic and nucleophilic attack. In 4-(Azetidinomethyl)benzophenone, the HOMO is likely to be localized on the azetidinomethyl-substituted phenyl ring, while the LUMO may be concentrated around the carbonyl group and the unsubstituted phenyl ring. This distribution would dictate the molecule's behavior in chemical reactions.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) is a powerful tool in computational chemistry for predicting the reactive behavior of a molecule. It provides a visual representation of the charge distribution and is invaluable for understanding electrophilic and nucleophilic attack sites.

For 4-(Azetidinomethyl)benzophenone, an MEP map would likely reveal a region of negative electrostatic potential (typically colored red or yellow) around the carbonyl oxygen of the benzophenone moiety, indicating its susceptibility to electrophilic attack. Conversely, regions of positive potential (blue) would be expected around the hydrogen atoms of the aromatic rings and the azetidine ring, highlighting potential sites for nucleophilic interaction. The nitrogen atom of the azetidine ring, with its lone pair of electrons, would also represent a site of significant negative potential, suggesting its role as a Lewis base.

A hypothetical data table summarizing the expected MEP characteristics is presented below:

| Molecular Region | Predicted Electrostatic Potential | Implication for Reactivity |

| Carbonyl Oxygen | Highly Negative | Site for electrophilic attack |

| Aromatic Hydrogens | Positive | Potential for weak interactions |

| Azetidine Nitrogen | Negative | Nucleophilic and basic center |

| Phenyl Rings | Generally Neutral to Slightly Negative | Potential for π-π stacking interactions |

These predictions, while based on the general principles of organic chemistry, would require confirmation through quantum chemical calculations to provide precise potential values and a detailed three-dimensional map.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is a cornerstone of computational photochemistry, enabling the study of electronic transitions and the properties of excited states. For a photosensitive molecule like 4-(Azetidinomethyl)benzophenone, TD-DFT calculations would be crucial for understanding its photophysical and photochemical behavior.

These calculations could predict the vertical excitation energies, which correspond to the absorption maxima in an electronic spectrum (e.g., UV-Vis). Furthermore, the nature of the electronic transitions, such as n→π* or π→π, could be identified. For benzophenone derivatives, the lowest energy singlet (S1) and triplet (T1) states are often of n→π character, localized on the carbonyl group. This is a key factor in their well-known photoreactivity, including hydrogen abstraction and photocycloaddition reactions. TD-DFT would allow for a quantitative analysis of these excited states for 4-(Azetidinomethyl)benzophenone.

A summary of predictable excited state properties from TD-DFT is shown in the table below:

| Property | Predicted Characteristic for 4-(Azetidinomethyl)benzophenone | Significance |

| Lowest Singlet Excitation (S1) | Likely n→π* transition | Governs fluorescence and initial photoreactivity |

| Lowest Triplet Excitation (T1) | Likely n→π* transition, close in energy to S1 | Crucial for phosphorescence and intersystem crossing |

| Oscillator Strength | Low for n→π, higher for π→π | Determines the intensity of UV-Vis absorption bands |

| Intersystem Crossing (ISC) Rate | Expected to be efficient | Explains the high triplet quantum yields typical for benzophenones |

Quantum Mechanical Studies on Solvent Effects and Molecular Dynamics Simulations

The influence of the solvent environment on molecular properties and dynamics is a critical aspect of chemical research. For 4-(Azetidinomethyl)benzophenone, both explicit and implicit solvent models could be employed in quantum mechanical calculations to understand how the surrounding medium affects its conformation, electronic structure, and reactivity.

Molecular Dynamics (MD) simulations, on the other hand, would provide a time-resolved picture of the molecule's behavior in a solvent box. These simulations could reveal the conformational flexibility of the azetidinomethyl group, the solvation structure around the polar carbonyl and amine functionalities, and the dynamics of solvent reorganization upon electronic excitation. This information is vital for a comprehensive understanding of the molecule's behavior in a realistic chemical environment.

Predictive Modeling for Structure-Property Relationships

Predictive modeling, often employing Quantitative Structure-Property Relationship (QSPR) techniques, aims to establish a mathematical correlation between the molecular structure and its physicochemical properties. For 4-(Azetidinomethyl)benzophenone and its analogues, QSPR models could be developed to predict properties such as solubility, lipophilicity (logP), and even photophysical parameters like absorption maxima or triplet energies.

By systematically modifying the structure of 4-(Azetidinomethyl)benzophenone in silico (e.g., by changing substituents on the phenyl rings) and calculating a set of molecular descriptors (topological, electronic, etc.), one could build a predictive model. This approach would accelerate the discovery of new derivatives with desired properties without the need for exhaustive synthesis and experimental testing.

Structure Activity Relationship Sar and Mechanistic Investigations of 4 Azetidinomethyl Benzophenone Derivatives

Elucidating the Influence of Azetidine (B1206935) Ring Strain and Substituent Effects on Chemical Reactivity and Biological Interactions

The azetidine ring, a four-membered nitrogen-containing heterocycle, is characterized by significant ring strain. This inherent strain is a primary driver of the chemical reactivity of azetidine derivatives. acs.orgosti.govresearchgate.net The relief of this strain can be a powerful thermodynamic driving force for ring-opening reactions, influencing the stability and metabolic pathways of these compounds. ontosight.ai

Substituents on the azetidine ring can profoundly modulate its reactivity and biological profile. For instance, in a study of azetidine derivatives as GABA uptake inhibitors, the nature and position of substituents were critical for potency and selectivity. nih.gov Derivatives with a lipophilic moiety attached to the nitrogen atom, such as a 4,4-diphenylbutenyl or 4,4-bis(3-methyl-2-thienyl)butenyl group, showed the highest potency at the GAT-1 transporter. nih.gov This highlights the importance of the substituent's size, lipophilicity, and electronic properties in dictating interactions with biological targets. In the context of 4-(Azetidinomethyl)benzophenone, the benzophenone (B1666685) moiety itself acts as a large, lipophilic substituent on the azetidine nitrogen.

Impact of the Benzophenone Core and Peripheral Substituents on Molecular Interactions and Binding Affinity

The benzophenone core is a well-established pharmacophore and photoactive group. rsc.orggrafiati.com Its rigid, aromatic structure provides a scaffold for specific molecular interactions, including π-π stacking and hydrophobic interactions with biological targets. The carbonyl group can act as a hydrogen bond acceptor, further directing binding events.

Substituents on the phenyl rings of the benzophenone core can fine-tune its electronic properties and steric profile, thereby influencing binding affinity and biological activity. For example, studies on N-benzoyl arylpiperidine and arylazetidine FASN inhibitors demonstrated that exploring substituents on the benzoyl group and the aryl substituent on the heterocycle was crucial for optimizing potency and bioavailability. researchgate.net In the case of 4-(Azetidinomethyl)benzophenone, the azetidinomethyl group at the 4-position of one of the phenyl rings is a key determinant of its properties. The basic nitrogen of the azetidine ring can participate in ionic interactions or hydrogen bonding, significantly impacting how the molecule docks into a binding site.

Computational Approaches to SAR: Quantitative Structure-Activity Relationship (QSAR) and Molecular Docking

Computational methods like Quantitative Structure-Activity Relationship (QSAR) and molecular docking are invaluable tools for understanding the SAR of complex molecules. QSAR models establish a mathematical relationship between the chemical structure and biological activity of a series of compounds. jmchemsci.com For benzophenone derivatives, QSAR studies can identify key molecular descriptors, such as electronic, steric, and hydrophobic parameters, that correlate with their activity.

Molecular docking simulations provide insights into the binding mode of a ligand within the active site of a biological target. jmchemsci.com For 4-(Azetidinomethyl)benzophenone, docking studies could predict how the azetidine and benzophenone moieties orient themselves within a binding pocket, identifying key interactions with amino acid residues. Such studies on related N-benzoyl arylpiperidine and arylazetidine FASN inhibitors have successfully rationalized SAR trends and guided the design of more potent inhibitors. researchgate.net

Mechanistic Insights into Photophysical and Photochemical Properties of 4-(Azetidinomethyl)benzophenone

The photophysical and photochemical behavior of 4-(Azetidinomethyl)benzophenone is dominated by the benzophenone chromophore.

Role as Photoinitiators in Photopolymerization Processes

Benzophenone and its derivatives are widely used as Type II photoinitiators. nih.gov Upon absorption of UV light, the benzophenone moiety is excited to a singlet state, which then rapidly undergoes intersystem crossing to a more stable triplet state. This triplet state is a highly reactive diradical that can abstract a hydrogen atom from a suitable donor, such as an amine, to generate free radicals.

In 4-(Azetidinomethyl)benzophenone, the azetidine ring itself can act as the hydrogen donor. The aliphatic amine character of the azetidine nitrogen makes it a good hydrogen source for the excited benzophenone triplet state. osti.gov This intramolecular hydrogen abstraction process would lead to the formation of a ketyl radical on the benzophenone moiety and an alkylaminyl radical centered on the azetidine ring, both of which can initiate polymerization. The quantum yield of ketyl radical formation from the interaction of benzophenone triplet with aliphatic amines is typically high, often approaching unity. osti.gov

Investigation of Energy Dissipation Pathways and UV Absorption Characteristics

The UV absorption spectrum of benzophenone typically shows two main absorption bands. The position and intensity of these bands can be influenced by substituents on the phenyl rings. The azetidinomethyl group in 4-(Azetidinomethyl)benzophenone is expected to have a modest effect on the UV absorption spectrum compared to unsubstituted benzophenone.

Exploration of Interaction Mechanisms with Biomolecular Targets

The interaction of 4-(Azetidinomethyl)benzophenone with biomolecular targets will be governed by the combined properties of the azetidine and benzophenone moieties. As discussed, the benzophenone core can engage in hydrophobic and π-stacking interactions, while the carbonyl group can be a hydrogen bond acceptor. rsc.orggrafiati.com The azetidine ring introduces a basic nitrogen atom, which can be protonated at physiological pH, allowing for ionic interactions with negatively charged residues like aspartate or glutamate (B1630785) in a protein's active site.

Furthermore, the photochemical reactivity of the benzophenone moiety can be exploited for covalent modification of biomolecules. Upon UV irradiation, the excited benzophenone can abstract a hydrogen atom from a nearby amino acid residue, leading to the formation of a covalent bond between the compound and the protein. This photo-crosslinking ability is a powerful tool for identifying and mapping binding sites.

Preclinical Research Methodologies and Applications for 4 Azetidinomethyl Benzophenone Analogues

In Vitro Screening Platforms for Biological Activity Assessment

The initial stages of drug discovery for analogues of 4-(azetidinomethyl)benzophenone heavily rely on in vitro screening platforms. These controlled laboratory assays are essential for identifying and characterizing the biological activities of new chemical entities.

Evaluation of Potential Antimicrobial and Antifungal Activities

The benzophenone (B1666685) scaffold is a recurring motif in compounds screened for antimicrobial and antifungal properties. nih.gov Researchers have synthesized and tested series of benzophenone derivatives against a variety of pathogens. nih.gov

One common method for this evaluation is the agar (B569324) well diffusion method. mdpi.com In this technique, nutrient agar plates are swabbed with cultures of test bacteria or fungi. Wells are then created in the agar and filled with the test compounds. The extent of microbial growth inhibition, measured as the diameter of the "zone of inhibition" around the well, indicates the compound's antimicrobial potency. mdpi.com This is often followed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible microbial growth. mdpi.com

For instance, a study on benzophenone fused azetidinone derivatives demonstrated that certain compounds exhibited significant antibacterial and antifungal activity. mdpi.com Another study on a series of novel benzophenone derivatives found that many showed some level of activity against phytopathogenic fungi, although their antibacterial effects were less pronounced. nih.govnih.gov Specifically, compounds with a trimethoxybenzene ring showed favorable fungicidal activity. nih.gov Research on benzophenone-derived 1,2,3-triazoles also revealed promising antimicrobial activity against several bacterial and fungal strains. carta-evidence.org

| Compound Class | Screening Method | Tested Organisms (Examples) | General Findings | Reference |

|---|---|---|---|---|

| Benzophenone Fused Azetidinones | Disc Diffusion, Broth Dilution (MIC, MBC, MFC) | Bacteria (e.g., S. aureus), Fungi (e.g., A. niger) | Some derivatives showed good antibacterial and antifungal activity. | mdpi.com |

| Substituted Benzophenone Derivatives | Bioassays against phytopathogenic fungi and marine vibrios | Phytopathogenic fungi, Vibrios | Most compounds showed some antifungal activity; lower antibacterial activity was observed. | nih.govnih.gov |

| Benzophenone-Derived 1,2,3-Triazoles | In vitro testing | B. subtilis, S. aureus, E. coli, C. albicans | Two compounds showed promising activity against all tested strains except E. coli. | carta-evidence.org |

Assessment in Phenotypic Assays (e.g., Neuroprotection, Neurogenesis, Synaptogenesis)

Phenotypic assays are crucial for assessing the effects of compounds on complex cellular processes like neuroprotection, neurogenesis, and synaptogenesis. For analogues of 4-(azetidinomethyl)benzophenone, these assays can help identify potential therapeutic applications in neurology.

To evaluate neuroprotective potential, primary cultures of neural precursor cells (NPCs) derived from the hippocampus can be used. frontiersin.org Cell viability can be measured using assays like the MTT (3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyltetrazolium bromide) assay, which assesses mitochondrial activity. frontiersin.org The ability of a compound to protect these cells from stressors, such as lipopolysaccharide-induced neuroinflammation, is a key indicator of its neuroprotective effects. frontiersin.org

Neurogenesis can be assessed by analyzing the proliferation of NPCs. frontiersin.org This involves treating neurospheres (clusters of NPCs) with the test compound and counting the number of new neurospheres generated over time. frontiersin.org

Benzophenone derivatives have been investigated for their potential in the context of neurological disorders. For example, a study on benzophenone derivatives with histamine (B1213489) H3 receptor affinity also explored their neuroprotective properties as a potential therapy for Alzheimer's disease. nih.gov

| Biological Process | Assay/Model | Key Measurements | Example Application | Reference |

|---|---|---|---|---|

| Neuroprotection | Primary neural precursor cell (NPC) cultures with induced stress | Cell viability (e.g., MTT assay), oxidative stress markers (MDA, GSH) | Evaluation of benzylidene digoxin (B3395198) against LPS-induced neuroinflammation. | frontiersin.org |

| Neurogenesis | Neurosphere proliferation assay | Number of new neurospheres formed over time | Assessment of NPC division and generation of new cells. | frontiersin.org |

| Synaptogenesis | (Not explicitly detailed in provided context) | (Not explicitly detailed in provided context) | (Not explicitly detailed in provided context) |

Preclinical Pharmacokinetic and Pharmacodynamic Modeling

Understanding how a drug is absorbed, distributed, metabolized, and excreted (ADME), as well as its mechanism of action, is critical for preclinical development.

In Vitro Absorption, Distribution, Metabolism, and Excretion (ADME) Profiling

In vitro ADME profiling provides early insights into the pharmacokinetic properties of a compound. For benzophenone analogues, these studies often reveal good passive permeability across gastrointestinal and blood-brain barriers, but sometimes suboptimal aqueous solubility and metabolic stability. mdpi.com

Key in vitro ADME assays include:

Solubility Assays: Determining the solubility of a compound in aqueous solutions is crucial for predicting its oral absorption.

Permeability Assays: Models like the Caco-2 cell monolayer are used to predict intestinal permeability and oral absorption.

Metabolic Stability Assays: Incubating the compound with human liver microsomes (HLMs) helps to identify potential metabolites and predict how quickly the drug will be broken down in the body. mdpi.com

Plasma Protein Binding: This assay determines the extent to which a drug binds to proteins in the blood, which can affect its distribution and availability.

For example, a study on pyrazolo[3,4-d]pyrimidines, which can be considered analogues in a broader sense, characterized their ADME profile and found that while they had good passive permeability, their aqueous solubility was a limiting factor. mdpi.com

Predictive Animal Models for Disease Mimicry and Efficacy Evaluation

Once a compound shows promise in in vitro assays, its efficacy is tested in predictive animal models that mimic human diseases. nih.gov The choice of animal model is critical and depends on the therapeutic area of interest. nih.gov For instance, in cancer research, xenograft mouse models, where human tumor cells are implanted into mice, are commonly used to evaluate the antitumor activity of new compounds. mdpi.comnih.gov

The selection of a relevant animal model is a complex process that involves considering the similarities between the model and human disease in terms of epidemiology, symptomatology, genetics, and histology. plos.org While animal models are essential for preclinical research, it is important to acknowledge their limitations in predicting human outcomes, as there can be significant inter-species differences. frontiersin.orgnih.gov For example, the predictive value of animal models for drug efficacy in humans can be low, with some estimates suggesting a correlation of only 37% to 60%. frontiersin.org However, they are generally considered more accurate for assessing safety, with about 70% accuracy in identifying toxic side effects. frontiersin.org

Advanced New Approach Methodologies (NAMs) in Preclinical Safety Assessment

In recent years, there has been a significant push to develop and implement New Approach Methodologies (NAMs) to reduce, refine, and in some cases, replace animal testing. axionbiosystems.comoup.com NAMs often use human-relevant in vitro assays, advanced physiological models like organoids and organs-on-chips, and computational modeling. axionbiosystems.com

These methods offer several advantages over traditional animal testing, including the potential for more accurate predictions of human responses, higher throughput, and deeper mechanistic insights into toxicity. axionbiosystems.com For instance, in silico tools can be used to predict the mutagenicity, tumorigenicity, and other toxic properties of a compound based on its chemical structure. mdpi.com

The adoption of NAMs is being encouraged by regulatory agencies to modernize drug evaluation and enhance patient safety. axionbiosystems.comucl.ac.uk Frameworks are being developed to guide the incorporation of NAMs into the safety assessment of various organ systems, including the liver, cardiovascular system, and central nervous system. ucl.ac.uknih.gov These frameworks outline the relevant endpoints to be measured and the appropriate tools and assays to use. ucl.ac.uknih.gov

The overarching goal of NAMs is to provide more relevant and reliable data for safety and risk assessment, ultimately improving the efficiency and success rate of drug development. nih.gov

Organ-on-a-Chip Systems and Integrated Microphysiological Systems

Organ-on-a-Chip (OOC) technologies, also known as microphysiological systems, represent a significant advancement in preclinical testing. youtube.com These devices are microfluidic cell culture systems that simulate the activities, mechanics, and physiological responses of entire organs or organ systems. youtube.commdpi.com By combining micro-manufacturing and tissue engineering, OOCs replicate the critical physiological environment of human organs, offering a platform to predict drug responses and environmental effects. mdpi.com

An OOC typically consists of a microfluidic device with a multi-layer structure where human cells are cultured to form organ or tissue replicas. youtube.commdpi.com Microfluidics circulate media to mimic blood flow, supplying nutrients and oxygen, and can even simulate biomechanical forces, keeping the cell cultures viable for extended periods. youtube.com This allows for the study of both acute and chronic drug toxicities. youtube.com

For analogues of 4-(Azetidinomethyl)benzophenone, OOCs provide a powerful tool for preclinical assessment. Key applications include:

Hepatotoxicity Screening : The liver is a primary site of drug metabolism and is highly susceptible to drug-induced injury. nih.gov A "liver-on-a-chip" can be used to assess the potential hepatotoxicity of benzophenone analogues by culturing liver cells (like HepG2/C3A) and monitoring for signs of cell damage or altered function after exposure. nih.gov

Nephrotoxicity Evaluation : The kidney is another major organ for drug clearance and a target for drug toxicity. nih.gov A "kidney-on-a-chip" that mimics the kidney tubule microphysiological system can be employed to evaluate potential drug-induced nephrotoxicity of these compounds. nih.gov

Multi-Organ Systems : More advanced systems link multiple OOCs (e.g., liver and kidney) to study the systemic interactions and metabolic fate of a compound. nih.govnih.gov This allows researchers to understand how a 4-(Azetidinomethyl)benzophenone analogue is metabolized by the liver and how its metabolites might affect other organs. nih.gov

These systems bridge the gap between simple 2D cell cultures and complex animal models, offering more reliable predictions of drug effects in humans and helping to identify potential safety issues early in the development process. youtube.com

| Organ-on-a-Chip Model | Application in Preclinical Research for Benzophenone Analogues | Key Advantages |

| Liver-on-a-Chip | Assessment of drug-induced liver injury (DILI) and metabolic profiling. nih.govnih.gov | Simulates human liver metabolism and detoxification pathways. nih.gov |

| Kidney-on-a-Chip | Evaluation of drug-induced nephrotoxicity and clearance mechanisms. nih.gov | Mimics renal filtration and reabsorption processes. nih.gov |

| Multi-Organ-on-a-Chip | Study of systemic toxicity, pharmacokinetics, and organ-organ interactions. nih.gov | Provides a holistic view of a compound's effect on the body. youtube.com |

In Silico Modeling and Machine Learning for Toxicity Prediction

In silico modeling, particularly through machine learning (ML) and quantitative structure-activity relationship (QSAR) models, has become an indispensable tool in modern drug discovery for predicting the toxicity of chemical structures. nih.govrsc.org These computational methods can significantly reduce the time, cost, and ethical concerns associated with traditional experimental testing. rsc.orgmdpi.com

The process involves training ML algorithms on large datasets of compounds with known toxicity profiles. The models learn the relationships between a molecule's structural features (represented as molecular descriptors or fingerprints) and its toxic potential. nih.govrsc.org Once trained, these models can predict the toxicity of new, untested compounds like 4-(Azetidinomethyl)benzophenone analogues.

Key aspects of applying these methodologies include:

Model Development : Success relies on five crucial pillars: (1) careful selection of high-quality data sets, (2) appropriate structural representations of the molecules, (3) choice of a suitable ML algorithm (e.g., random forest, support vector machines, deep neural networks), (4) rigorous model validation, and (5) effective translation of predictions into decision-making. nih.govnih.gov

Toxicity Endpoints : ML models can be developed to predict various toxicity endpoints, such as carcinogenicity, mutagenicity, and hepatotoxicity. researchgate.net For instance, a QSAR model could be built using a database of known benzophenone derivatives to predict the acute oral toxicity of new analogues. nih.gov

Streamlining Drug Discovery : By enabling the rapid in silico screening of large numbers of potential candidates, these approaches allow researchers to prioritize compounds with favorable predicted safety profiles for synthesis and further testing, while flagging those with potential liabilities. nih.gov

While in silico models cannot completely replace experimental testing, they are powerful tools for triaging compounds and guiding the design of safer molecules from the earliest stages of drug development. nih.gov

Applications in Chemical Biology Research

The benzophenone moiety within 4-(Azetidinomethyl)benzophenone is a highly valuable functional group in chemical biology, primarily due to its photochemical properties. It serves as a robust photoactivatable handle that enables the study of complex biological interactions.

Utilization as Photophysical Probes for Biomolecular Interaction Mapping

Analogues of 4-(Azetidinomethyl)benzophenone are ideal candidates for development as photophysical probes for a technique known as photoaffinity labeling (PAL). mdpi.com PAL is used to identify and map the interactions between a small molecule (the probe) and its biological targets, such as proteins. mdpi.com

The process involves introducing a probe containing the benzophenone group into a biological system. mdpi.com Upon irradiation with long-wavelength UV light (typically 350–365 nm), the benzophenone group is excited to a triplet diradical state. mdpi.comnih.gov This highly reactive species can then form a stable, covalent bond with nearby amino acid residues, effectively "tagging" the interacting biomolecule. nih.govnih.gov

Advantages of benzophenone-based probes include:

High Stability : Benzophenones are chemically more stable than other photoreactive groups like aryl azides and can be handled in ambient light. nih.gov

Optimal Activation Wavelength : The 350-360 nm light used for activation minimizes damage to proteins and other biological components. nih.govnih.gov

Reversible Quenching : The excited triplet state can be reversibly quenched by water, allowing the benzophenone to undergo multiple excitation-relaxation cycles until it is in a favorable position to form a covalent bond, which increases labeling efficiency. nih.govnih.gov

This technique has been successfully used to map the interaction sites of various drugs, including kinase inhibitors and HIV-1 integrase inhibitors, by incorporating a benzophenone moiety into the drug's structure. nih.gov Therefore, 4-(Azetidinomethyl)benzophenone analogues can be used to create probes to elucidate the specific protein targets and binding sites relevant to their biological activity.

Employment as Photoactivatable Radical Precursors

The utility of benzophenones as photophysical probes is fundamentally derived from their function as photoactivatable radical precursors. mdpi.com The generation of a 1,2-diradical upon photoactivation is the key chemical event that enables covalent cross-linking to target biomolecules. mdpi.com

This radical-generating capability is central to several applications in chemical biology:

Photoaffinity Labeling (PAL) : As described above, this is the primary application where the light-induced radical covalently labels interacting partners to provide spatial and temporal information about the interaction. mdpi.com

Protein-Protein Interaction Studies : By incorporating benzophenone-containing unnatural amino acids into proteins, researchers can map the interfaces of protein complexes. nih.gov

Photo-caging : This technique involves using the photolabile group to "cage" or mask the function of a biomolecule. The molecule remains inactive until a pulse of light cleaves the photophore, restoring the biomolecule's function at a specific time and location. mdpi.com

The benzophenone group is often preferred over other radical precursors like diazirines, which generate highly reactive carbenes. mdpi.com While carbenes are also effective, the diradical from benzophenone offers a distinct reactivity profile, sometimes showing a preference for certain types of chemical bonds (e.g., C-H bonds) and residues. nih.govacs.org This makes benzophenone-based precursors a complementary tool in the chemical biologist's arsenal (B13267) for probing complex biological systems. acs.org

General Research Applications in Organic Synthesis and Materials Science

The benzophenone scaffold is a versatile building block with significant applications beyond chemical biology, extending into the fields of organic synthesis and materials science. nih.gov

In organic synthesis , the benzophenone core is a common feature in many biologically active molecules and serves as a key intermediate for creating diverse chemical libraries. nih.gov Synthetic chemists utilize various reactions to modify the benzophenone structure, including:

Friedel-Crafts acylation to form the core benzophenone structure. mdpi.com

Cross-coupling reactions like Suzuki and Buchwald-Hartwig amination to add diverse functional groups. nih.govmdpi.com

Condensation reactions to link the benzophenone moiety to other pharmacophores, creating hybrid molecules with potentially novel activities, such as benzophenone-fused azetidinones. mdpi.com

These synthetic strategies allow for the creation of derivatives with a wide range of biological properties, including anti-inflammatory, antimicrobial, and anticancer activities. nih.govmdpi.comresearchgate.net

In materials science , benzophenone derivatives are highly valued for their unique photophysical and electronic properties. mdpi.comnih.gov A major application is in the development of Organic Light-Emitting Diodes (OLEDs) for displays and solid-state lighting. mdpi.comnih.gov The benzophenone framework is attractive for OLEDs because of its high efficiency in intersystem crossing (ISC), the process of converting excited singlet states to triplet states. nih.gov This property makes benzophenone derivatives excellent candidates for:

Host Materials : They can form the matrix for phosphorescent or thermally activated delayed fluorescent (TADF) emitters in the emissive layer of an OLED. mdpi.com

Emitters : By attaching electron-donating groups to the electron-accepting benzophenone core, molecules with strong intramolecular charge transfer (CT) states can be created, which are themselves efficient light emitters. mdpi.comnih.gov

Furthermore, the photo-initiator properties of benzophenones are exploited in industrial applications, such as the UV-curing of coatings, adhesives, and inks, where they initiate polymerization reactions upon exposure to light. google.comnih.gov

| Application Area | Specific Use of Benzophenone Derivatives | Key Chemical Property |

| Organic Synthesis | Scaffold for medicinal chemistry to create bioactive compounds. nih.govmdpi.com | Versatile core amenable to various chemical modifications. |

| Materials Science (OLEDs) | Host materials and emitters in emissive layers. mdpi.comnih.gov | High intersystem crossing efficiency and electronic properties. nih.gov |

| Materials Science (Polymers) | Photoinitiators for UV-curing of coatings and adhesives. google.comnih.gov | Ability to generate radicals upon UV irradiation. |

常见问题

Q. What are the common synthetic routes for 4-(Azetidinomethyl) benzophenone, and how do reaction conditions influence product yield?

Methodological Answer: The synthesis typically involves Friedel-Crafts acylation or nucleophilic substitution reactions. For example:

- Friedel-Crafts Acylation: Reacting azetidine derivatives with benzophenone precursors in the presence of Lewis acids (e.g., AlCl₃) under anhydrous conditions .

- Nucleophilic Substitution: Using azetidinemethanol with halogenated benzophenones in polar aprotic solvents (e.g., DMF) at 60–80°C .

Key Considerations:

- Reagent Selectivity: Oxidizing agents (e.g., KMnO₄) may yield carboxylic acids, while reducing agents (e.g., NaBH₄) produce alcohols. Side reactions can occur if protecting groups are not used for reactive sites .

- Solvent Effects: Non-polar solvents favor Friedel-Crafts reactions, while polar solvents enhance nucleophilic substitution kinetics.

Q. How is structural characterization of this compound performed, and what analytical discrepancies might arise?

Methodological Answer:

- X-ray Crystallography: Resolves bond lengths and angles (e.g., C=O at ~1.22 Å, azetidine ring puckering) .

- Spectroscopy:

- IR: Confirms carbonyl (C=O, ~1650 cm⁻¹) and azetidine N-H stretches (~3300 cm⁻¹) .

- NMR: ¹³C NMR identifies substitution patterns (e.g., benzophenone C=O at ~195 ppm) .

Common Discrepancies:

- Crystallographic vs. Computational Models: Differences in torsion angles (e.g., ±5° deviation in dihedral angles between phenyl rings) due to dynamic effects in solution .

- Impurity Detection: HPLC-MS is critical to distinguish byproducts (e.g., over-oxidized carboxylic acids) from the target compound .

Advanced Research Questions

Q. How do alkali metal ions influence electron transfer reactions involving this compound?

Methodological Answer:

- Mechanistic Insight: Potassium tert-butoxide (KOtBu) forms a visible light-absorbing complex with benzophenone derivatives, enabling photoinduced electron transfer (PET). Sodium analogs (NaOtBu) lack this reactivity due to weaker ion-dipole interactions .

- Experimental Design:

- Applications: PET facilitates cross-coupling reactions (e.g., BHAS coupling with aryl halides, yielding biphenyls in >70% efficiency) .

Q. How can researchers resolve contradictions in biological activity data for this compound derivatives?

Methodological Answer:

- Case Study: Discrepancies in antimicrobial assays may arise from:

- Strain Variability: Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) models.

- Solubility Limits: Use DMSO carriers ≤1% v/v to avoid cytotoxicity artifacts .

- Statistical Workflow:

- Normalize data to positive controls (e.g., ciprofloxacin for bacteria).

- Apply ANOVA to compare IC₅₀ values across replicates.

- Validate via orthogonal assays (e.g., fluorescence-based viability staining) .

Q. What advanced applications exist for this compound in materials science?

Methodological Answer:

- Photoinitiators: Derivatives with sulfur-containing groups (e.g., MTPBP) exhibit redshifted UV absorption (λmax ~350 nm) and initiate polymerization of acrylates with >90% monomer conversion .

- OLEDs: Incorporate into carbazole-π-borane frameworks to enhance electron transport. Performance metrics include:

Q. Table: Key Parameters for OLED Optimization

| Parameter | Optimal Range | Impact on Performance |

|---|---|---|

| Doping Concentration | 10–20 wt% | Balances charge transport |

| Annealing Temperature | 120–150°C | Reduces exciton quenching |

Q. What strategies mitigate challenges in quantifying trace this compound in environmental samples?

Methodological Answer:

- Extraction: Use SPE cartridges (C18 phase) with ACN/water gradients to isolate the compound from matrices like soil or wastewater .

- Detection:

- HPLC-DAD: LOD ~0.1 µg/L with C18 columns (5 µm, 250 mm) .

- LC-MS/MS: MRM transitions (e.g., m/z 265 → 152) improve specificity in complex samples .

- Validation: Spike recovery tests (85–115%) and inter-laboratory comparisons to confirm reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。